![molecular formula C9H5BrO2S B2949025 4-Bromobenzo[b]thiophene-3-carboxylic acid CAS No. 1824389-88-9](/img/structure/B2949025.png)

4-Bromobenzo[b]thiophene-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromobenzo[b]thiophene-3-carboxylic acid is a chemical compound with the molecular formula C8H5BrO2S . It is a derivative of benzo[b]thiophene, a type of heterocyclic compound . The compound is used as an organic chemical synthesis intermediate .

Synthesis Analysis

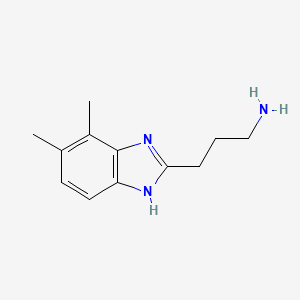

The synthesis of thiophene derivatives, including 4-Bromobenzo[b]thiophene-3-carboxylic acid, often involves heterocyclization of various substrates . Some common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds to form the thiophene ring .Molecular Structure Analysis

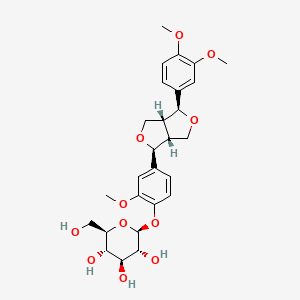

The molecular structure of 4-Bromobenzo[b]thiophene-3-carboxylic acid consists of a five-membered thiophene ring with a bromine atom and a carboxylic acid group attached . The InChI key for this compound is APBIZVFQQBCAAT-UHFFFAOYSA-N .Chemical Reactions Analysis

Thiophene derivatives, including 4-Bromobenzo[b]thiophene-3-carboxylic acid, can undergo various chemical reactions. For example, they can participate in Suzuki-Miyaura reactions with phenylboronic acid or 3-thienylboronic acid in the presence of a heterogeneous Pd catalyst . They can also undergo metal-free dehydration and sulfur cyclization with elemental sulfur (S8) or EtOCS2K .Physical And Chemical Properties Analysis

4-Bromobenzo[b]thiophene-3-carboxylic acid is a solid compound with a molecular weight of 207.05 . Its melting point is between 158-163°C . The compound’s SMILES string is OC(=O)c1cscc1Br .Direcciones Futuras

Thiophene derivatives, including 4-Bromobenzo[b]thiophene-3-carboxylic acid, have potential applications in various fields. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Future research may focus on exploring these applications further and developing more efficient synthesis methods .

Mecanismo De Acción

Target of Action

The primary target of 4-Bromobenzo[b]thiophene-3-carboxylic acid is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

This could result in changes to the enzyme’s activity, leading to downstream effects on cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by 4-Bromobenzo[b]thiophene-3-carboxylic acid are currently unknown. Given its target, it’s plausible that it could impact pathways related to cell growth and differentiation .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 4-Bromobenzo[b]thiophene-3-carboxylic acid’s action are largely dependent on its interaction with its target enzyme. By potentially altering the function of the Tyrosine-protein phosphatase non-receptor type 1, it could influence various cellular processes, including cell growth and differentiation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromobenzo[b]thiophene-3-carboxylic acid. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with its target .

Propiedades

IUPAC Name |

4-bromo-1-benzothiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2S/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMSMYBDPMXUTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromobenzo[b]thiophene-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-imino-8-methyl-3-(phenylsulfonyl)-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2948944.png)

![(E)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2948949.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2948951.png)

![Methyl 5-amino-4-{bis[(tert-butoxy)carbonyl]amino}-3-fluoro-2-(phenylamino)benzoate](/img/structure/B2948957.png)

![N-(3-acetamidophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2948963.png)

![2-(4-Fluorophenyl)-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide](/img/structure/B2948964.png)